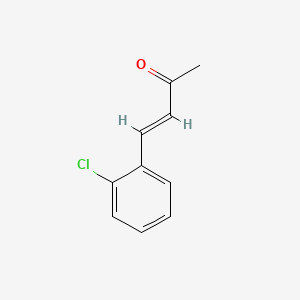
4,4'-diethynyl-2,2'-bipyridine
Overview
Description
2,2’-Bipyridine, 4,4’-diethynyl- is a versatile chemical compound belonging to the family of bipyridine derivatives. It is characterized by the presence of two pyridine rings connected by a carbon-carbon triple bond at the 4,4’ positions.
Scientific Research Applications
Safety and Hazards
The safety data sheet for “2,2’-Bipyridine, 4,4’-diethynyl-” indicates that it may form combustible dust concentrations in air and is toxic if swallowed and harmful in contact with skin . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid getting it in eyes, on skin, or on clothing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-diethynyl- typically involves palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where 4,4’-dibromo-2,2’-bipyridine is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as argon, and requires the use of a base like triethylamine. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to achieve high yields .
Industrial Production Methods
Industrial production of 2,2’-Bipyridine, 4,4’-diethynyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 4,4’-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 4,4’-diethynyl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including electron transfer and catalysis. The compound’s unique structure allows it to interact with specific molecular targets and pathways, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine:
3,4’-Bipyridine: Used in the synthesis of pharmaceutical compounds like inamrinone and milrinone.
Uniqueness
2,2’-Bipyridine, 4,4’-diethynyl- stands out due to its ethynyl groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable building block for the synthesis of complex molecules and materials with tailored properties .
Properties
IUPAC Name |
4-ethynyl-2-(4-ethynylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h1-2,5-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZUWDJLVOHARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)C2=NC=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440729 | |
| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133810-44-3 | |
| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of (phosphane)gold(I) units affect the solid-state structure of 4,4'-diethynyl-2,2'-bipyridine?
A1: The research indicates that the solid-state structure of this compound is significantly influenced by the type of (phosphane)gold(I) unit introduced. When aryl-substituted phosphanes are used, the resulting complexes adopt distinct structures compared to those obtained with alkyl-substituted phosphanes [, ]. Furthermore, subtle changes in the alkyl substituents on the phosphane, such as transitioning from ethyl to isopropyl groups, lead to variations in the packing arrangement within the crystal structure. These variations result in different polymeric chain motifs, both stabilized by close Au···Au contacts [, ].
Q2: Does the modification of this compound with (phosphane)gold(I) units impact its photophysical properties?
A2: Yes, the research demonstrates that the addition of (phosphane)gold(I) units to this compound leads to interesting photophysical behavior. In dichloromethane solution, all the investigated compounds, featuring various (phosphane)gold(I) substituents, exhibit dual emission at room temperature [, ]. Intriguingly, when excited at a wavelength of approximately 238 nm, the emission spectra of compounds with phenyl- and 4-tolyl-substituted phosphanes show the emergence of new emission bands at 288 nm and 570 nm, accompanied by a decrease in the intensity of the original emission bands. This photodegradation process is suggested to potentially involve the formation of gold nanoclusters [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















